
D-Xylose
Overview
Description
D-Xylose is a five-carbon aldose sugar (C₅H₁₀O₅) primarily derived from hemicellulose, a major component of plant biomass. It is a key substrate in biorefineries for producing biofuels, biochemicals, and surfactants . Industrially, this compound is converted into xylitol, xylonic acid, or α-ketoglutarate via microbial or enzymatic pathways . Medically, it is used in diagnostic tests (e.g., this compound absorption test) to assess intestinal permeability and renal function .
This compound metabolism involves transporters (e.g., inducible hexose symporters in Chlorella sorokiniana) and enzymes like xylose reductase (XR) and xylitol dehydrogenase (XDH), which enable its entry into central carbon metabolism . Its physicochemical properties, such as hydrophilicity and thermal stability, make it suitable for synthesizing ionic liquids and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylose can be synthesized through various methods, including chemical, physical, and enzymatic degradation of hemicellulose . Chemical degradation involves the use of acids or bases to break down hemicellulose into xylose. Physical methods include the use of heat and pressure to achieve the same result. Enzymatic degradation involves the use of specific enzymes to hydrolyze hemicellulose into xylose .
Industrial Production Methods
Industrial production of xylose typically involves the extraction of hemicellulose from plant biomass, followed by hydrolysis to release xylose . This process can be optimized using various pretreatment methods to increase the yield of xylose. The extracted xylose is then purified and concentrated for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Xylose undergoes several types of chemical reactions, including oxidation, reduction, and dehydration .
Oxidation: Xylose can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: Xylose can be reduced to form xylitol, a sugar alcohol, using reducing agents such as sodium borohydride.
Dehydration: Xylose can be dehydrated to form furfural, a valuable chemical intermediate, using acid catalysts.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a common reducing agent.
Dehydration: Acid catalysts such as sulfuric acid are used for dehydration reactions.
Major Products
Xylonic acid: Formed from the oxidation of xylose.
Xylitol: Formed from the reduction of xylose.
Furfural: Formed from the dehydration of xylose.
Scientific Research Applications
Medical Applications
1.1 D-Xylose Absorption Test
One of the primary medical applications of this compound is in the This compound absorption test , which evaluates intestinal absorption capacity. This test is particularly useful for diagnosing conditions like celiac disease and other malabsorption syndromes. A study involving untreated adult celiac patients demonstrated significant differences in xylose blood levels compared to non-celiac patients, indicating the test's efficacy in clinical diagnostics .
1.2 Role in Glycosaminoglycan Synthesis
This compound plays a critical role in the synthesis of sulfated glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. Research indicates that this compound enhances the synthesis and secretion of proteoglycans and GAGs from fibroblasts and keratinocytes. This property has potential therapeutic implications for treating lung diseases and inflammation, as it may help prevent degradation of heparan sulfate (HS) and improve lung function .
Nutritional Applications
2.1 Sugar Substitute
This compound is utilized as a low-calorie sweetener, particularly beneficial for diabetic patients. It is metabolized differently than glucose, resulting in lower blood sugar spikes. Its derivative, xylitol, is commonly used in food products as a sugar substitute due to its lower caloric content and dental health benefits .
2.2 Prevention of Dental Caries
Xylitol, derived from this compound, has been shown to reduce the incidence of dental caries in children. A randomized controlled trial indicated that children receiving xylitol syrup had significantly fewer decayed teeth compared to those who did not receive the treatment . This highlights the importance of this compound derivatives in promoting oral health.
Biotechnological Applications
3.1 Xylitol Production
This compound serves as a substrate for producing xylitol through fermentation processes using specific yeasts like Candida tropicalis. This biotechnological application not only provides a valuable sweetener but also offers an alternative to traditional sugar production methods .
3.2 Microbial Metabolism Studies
Research on this compound metabolism has led to insights into microbial communities and their interactions with organic substrates. Studies have shown that this compound can facilitate microbial decomposition processes, making it relevant for environmental biotechnology applications .
Summary Table of Applications
Case Studies
Case Study 1: Celiac Disease Diagnosis
A clinical study examined the effectiveness of the this compound absorption test among 17 untreated celiac patients versus 30 non-celiac patients. Results indicated that xylose absorption was significantly impaired in untreated celiac patients, demonstrating the test's diagnostic utility.
Case Study 2: Xylitol and Dental Caries Prevention
In a randomized trial involving 100 children aged 9 to 15 months, those administered xylitol syrup exhibited a lower rate of dental caries compared to controls over a follow-up period of 10 months. The findings support xylitol's role as an effective preventive measure against early childhood caries.
Mechanism of Action
Xylose is metabolized into various chemical intermediates that play critical functions in the biological homeostasis of the human body . In eukaryotic organisms, xylose is ultimately catabolized into xylulose-5-phosphate via the oxido-reductase metabolism pathway . This intermediate functions in the pentose phosphate pathway, which is essential for the production of nucleotides and amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural Comparison of D-Xylose with Other Monosaccharides
Key Insights :
- This compound and L-arabinose are structural isomers but differ in stereochemistry at C2 and C3, affecting enzyme specificity. For example, xylose reductase (XR) from Debaryomyces hansenii exhibits 50% lower activity for L-arabinose compared to this compound .
Metabolic Pathways and Kinetics
Table 2: Kinetic Parameters of this compound and Competing Sugars
*Evolutionary-engineered strains TMB3061 and TMB3130 show 1.5–2× higher uptake rates than wild-type .
Metabolic Divergence :
- This compound vs. D-Glucose : this compound is metabolized via the pentose phosphate pathway (PPP) in E. coli, while D-glucose enters glycolysis. In Chlorella sorokiniana, light enhances this compound catabolism by providing NADPH via photosynthesis, a mechanism absent in D-glucose metabolism .
- Xylitol Production : this compound is reduced to xylitol by NADPH-linked XR, whereas D-ribose is a poor substrate for XR (<5% activity) .
Biological Activity
D-Xylose, a five-carbon sugar and a pentose, plays a significant role in various biological processes and has attracted attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in health and disease.
Structure and Metabolism
This compound is a monosaccharide that can be metabolized by various organisms. In humans, it is primarily absorbed in the intestines and is utilized in the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. GAGs include heparan sulfate, chondroitin sulfate, and hyaluronic acid, which are crucial for cell signaling and structural integrity .
Metabolic Pathways:
- This compound Isomerization: this compound can be converted into D-xylulose by this compound isomerase (XI), an enzyme that is challenging to express in yeast but critical for efficient metabolism .
- Glycosaminoglycan Synthesis: this compound acts as a precursor for the synthesis of GAGs, influencing their production significantly. The presence of this compound stimulates the synthesis of proteoglycans in fibroblasts and keratinocytes, enhancing tissue repair processes .
Biological Activities
This compound exhibits several biological activities that contribute to its therapeutic potential:
- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation in lung tissues by promoting the synthesis of heparan sulfate, which plays a protective role against lung injury .
- Antiviral Properties: Research indicates that this compound may possess antiviral activity, particularly in respiratory infections, suggesting it could be beneficial in managing viral diseases .
- Antiglycemic Effects: this compound has been noted for its ability to lower blood glucose levels, making it a candidate for managing diabetes and metabolic syndrome .
Case Study 1: this compound in Lung Disease
A study highlighted that patients with severe lung diseases exhibited altered levels of this compound. The administration of this compound was associated with improved outcomes due to its role in enhancing GAG synthesis, which is crucial for lung function and repair mechanisms .
Case Study 2: Metabolic Engineering
In metabolic engineering applications, researchers have successfully expressed heterologous this compound isomerase from gut bacteria in Saccharomyces cerevisiae. This modification allowed yeast strains to efficiently utilize this compound as a carbon source, demonstrating its potential in biofuel production .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Anti-inflammatory | Stimulates GAG synthesis | Treatment for lung diseases |
Antiviral | Inhibits viral replication | Respiratory infection management |
Antiglycemic | Lowers blood glucose levels | Diabetes management |
Metabolic Engineering | Enhances fermentation processes | Biofuel production |
Properties
IUPAC Name |
(3R,4S,5R)-oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IOVATXLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
Record name | Xylose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18712 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
555.0 mg/mL | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10257-31-5, 50855-32-8, 58-86-6 | |
Record name | Xylopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Xylose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
Record name | D-Xylose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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